8,8-Dimethoxy-3-azabicyclo[3.2.1]octane
Description
Architectural Significance of Bridged Bicyclic Amines in Chemical Research
Bridged bicyclic amines are a class of organic compounds characterized by a three-dimensional structure where two rings share non-adjacent atoms, creating a bridge. This architectural feature imparts significant rigidity to the molecule, which is a highly desirable trait in medicinal chemistry and drug discovery. rsc.org Unlike flexible, linear (aliphatic) chains that can adopt numerous conformations, the constrained nature of bridged bicyclic systems allows for a precise spatial arrangement of functional groups. This conformational restriction is valuable for optimizing the affinity of a molecule for a specific biological target, such as a protein or receptor. montclair.edu
The incorporation of these rigid scaffolds into drug candidates can lead to improved pharmacological properties. By locking substituents into well-defined orientations, chemists can more effectively probe the binding pockets of biological targets, leading to enhanced potency and selectivity. montclair.edu Furthermore, the introduction of a bridged bicyclic core often increases the three-dimensional character (or sp3-hybridized carbon fraction) of a molecule. This is positively correlated with success in clinical trials, as it can improve physicochemical properties like solubility and metabolic stability, which are critical for a compound's pharmacokinetic profile. The 3-azabicyclo[3.2.1]octane scaffold is an exemplar of this molecular design strategy, serving as a foundational structure for creating diverse and potent biologically active compounds. rsc.orgcymitquimica.com
Structural Characteristics of the 3-Azabicyclo[3.2.1]octane Core
The 3-azabicyclo[3.2.1]octane core is a bicyclic organic compound with the molecular formula C₇H₁₃N. cymitquimica.com Its structure consists of a six-membered piperidine (B6355638) ring fused with a five-membered cyclopentane (B165970) ring. The two rings are joined in such a way that they share three atoms, forming a bridge between the first and fifth carbon atoms (the bridgehead carbons). The nitrogen atom is located at the 3-position of this framework.
This arrangement results in a conformationally restrained structure. Spectroscopic studies of derivatives, such as 3-methyl-3-azabicyclo[3.2.1]octan-8-one, indicate that the six-membered ring typically adopts a chair conformation, while the five-membered ring is in an envelope conformation. researchgate.net This defined geometry is a key feature of the scaffold. The presence of the nitrogen atom at a non-bridgehead position makes it a secondary amine, which can be readily functionalized to introduce a wide variety of substituents, further expanding the chemical space accessible from this core structure. cymitquimica.com
Research Context of 8,8-Dimethoxy-3-azabicyclo[3.2.1]octane and its Structural Analogs
The specific compound, this compound, is best understood within the context of its function as a synthetic intermediate or building block. While research literature on this exact molecule is sparse, its structure provides clear indications of its role in chemical synthesis. The "8,8-dimethoxy" functional group is a dimethyl ketal, which is a common protecting group for a ketone (a carbonyl group) at the C-8 position.
This suggests that this compound is a protected derivative of 3-azabicyclo[3.2.1]octan-8-one. In multi-step syntheses, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere on the molecule. In this case, the ketone at position 8 is converted to the more stable ketal. This protection allows for selective chemical modifications to be performed on the nitrogen atom at the 3-position without affecting the carbonyl group.
For example, the secondary amine can be alkylated, acylated, or used in other coupling reactions to build more complex molecules. Once the desired modifications at the nitrogen are complete, the ketal protecting group at C-8 can be easily removed (deprotected) by hydrolysis under acidic conditions, regenerating the original ketone. This strategy is crucial for the synthesis of a library of diverse analogs for structure-activity relationship (SAR) studies. A related compound, 3-benzyl-8,8-dimethoxy-3-azabicyclo[3.2.1]octane, is listed as a commercially available building block, which supports the role of this scaffold in the synthesis of more complex chemical entities. bldpharm.comechemi.com The parent ketone, 3-methyl-3-azabicyclo[3.2.1]octan-8-one, has been synthesized and studied, highlighting the importance of this foundational structure in chemical research. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
8,8-dimethoxy-3-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-11-9(12-2)7-3-4-8(9)6-10-5-7/h7-8,10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANBULSMSRIOJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CCC1CNC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the 8,8 Dimethoxy 3 Azabicyclo 3.2.1 Octane Motif
Foundational Strategies for Azabicyclo[3.2.1]octane Construction
A variety of synthetic approaches have been developed to construct the 3-azabicyclo[3.2.1]octane skeleton, ranging from classical intramolecular cyclizations to more complex cascade reactions. These methods provide access to the core structure, which can then be further functionalized.
Intramolecular Cyclization Pathways (e.g., Aza-Prins-type reactions)
Intramolecular cyclization reactions are a cornerstone in the synthesis of the azabicyclo[3.2.1]octane core. One prominent example is the intramolecular Mannich reaction, which has been utilized in the asymmetric synthesis of substituted tropinones. nih.govnih.gov This reaction typically involves the cyclization of an iminium ion onto a nucleophilic enol or enolate precursor. For instance, enantiopure N-sulfinyl β-amino ketone ketals can be hydrolyzed to form dehydropyrrolidine ketones, which upon treatment with reagents like di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and 4-(dimethylamino)pyridine (DMAP), undergo an intramolecular Mannich cyclization to yield substituted tropinones. nih.govnih.gov
Aza-Prins-type cyclizations also offer a powerful route to piperidine-containing structures, which are central to the azabicyclo[3.2.1]octane framework. nih.gov These reactions involve the acid-catalyzed cyclization of a homoallylic amine with an aldehyde or ketone. The diastereoselective construction of a related 6-oxa-2-azabicyclo[3.2.1]octane scaffold has been achieved through an aza-Prins cyclization, highlighting the potential of this strategy for controlling stereochemistry in the bicyclic system. nih.gov
Intermolecular Approaches (e.g., Oxidative Mannich Reactions)
Intermolecular strategies provide an alternative and often convergent approach to the azabicyclo[3.2.1]octane skeleton. A notable example is the use of sequential oxidative Mannich reactions. nih.gov This method involves an initial intermolecular oxidative Mannich coupling between an N-aryl pyrrolidine (B122466) and a silyl (B83357) enol ether, followed by a subsequent intramolecular oxidative Mannich cyclization of the resulting intermediate. nih.gov 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is often employed as the oxidant in these transformations. nih.gov This sequential approach allows for the construction of the bicyclic ring system in a controlled manner.
The classic Robinson synthesis of tropinone (B130398), first reported in 1917, is a landmark example of a biomimetic, one-pot reaction that can be considered to involve both inter- and intramolecular Mannich-type reactions. researchgate.netwikipedia.orgguidechem.com This synthesis brings together succinaldehyde, methylamine, and acetonedicarboxylic acid (or a synthetic equivalent) to construct the tropinone skeleton. wikipedia.orgchemicalbook.com The reaction proceeds through a series of steps including imine formation, intramolecular cyclization to form the pyrrolidine ring, and a subsequent intermolecular Mannich reaction followed by another intramolecular cyclization to complete the bicyclic framework. wikipedia.orgguidechem.com
Cascade and Tandem Reactions (e.g., [3+2]-cycloadditions)
Cascade and tandem reactions offer an efficient means of rapidly assembling complex molecular architectures like the 3-azabicyclo[3.2.1]octane core from simpler starting materials in a single synthetic operation. nih.govumich.edu These reactions often involve the formation of multiple bonds in a sequential manner, minimizing the need for isolation of intermediates.
One powerful cascade approach is the [3+2]-cycloaddition reaction. The asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides with dipolarophiles, often catalyzed by a dual system of a rhodium(II) complex and a chiral Lewis acid, can produce optically active 8-azabicyclo[3.2.1]octanes with high diastereo- and enantioselectivity. rsc.org Another strategy involves the rhodium-catalyzed [4+3] cycloaddition of vinyldiazoacetates with N-Boc protected pyrroles to afford substituted tropanes. nih.gov
Gold-catalyzed cascade reactions have also been employed in the synthesis of related oxabicyclo[3.2.1]octane scaffolds, demonstrating the utility of transition metal catalysis in promoting complex cyclization sequences. nih.gov Furthermore, domino reactions mediated by hypervalent iodine have been developed for the synthesis of dioxo-azabicyclo[3.2.1]octane derivatives from β-keto allylamines. nih.gov
Rearrangement-Based Syntheses (e.g., Aminyl Radical Rearrangements)
Rearrangement reactions provide a unique avenue for the construction of the azabicyclo[3.2.1]octane skeleton, often from readily available starting materials with different ring systems. A notable example is the vinyl aziridine (B145994) rearrangement. escholarship.org This strategy has been employed in the synthesis of tropane (B1204802) alkaloids by first constructing a cycloheptadiene intermediate, followed by aziridination and subsequent rearrangement to form the 8-azabicyclo[3.2.1]octane core. escholarship.orgresearchgate.net
While not directly leading to the 3-azabicyclo[3.2.1]octane system, studies on the regioselective rearrangement of azanorbornanic aminyl radicals into 2,8-diazabicyclo[3.2.1]oct-2-ene systems showcase the potential of radical-mediated rearrangements in constructing related bicyclic frameworks. nih.gov These reactions proceed through the generation of a nitrogen-centered radical which then undergoes a ring-expansion process. nih.gov
Strategies for the Introduction and Manipulation of the 8,8-Dimethoxy Functionality
The 8,8-dimethoxy group serves as a stable protecting group for the ketone functionality in the 3-azabicyclo[3.2.1]octan-8-one (tropinone) system. Its introduction is a key step in many synthetic routes towards tropane alkaloid analogs.
Stereoselective Installation of Dimethoxy Groups
The direct stereoselective installation of the 8,8-dimethoxy group onto a pre-formed 3-azabicyclo[3.2.1]octane core is not a commonly reported strategy. Instead, the dimethoxy functionality, in the form of a ketal, is typically introduced at an earlier stage in the synthesis, prior to the formation of the bicyclic ring system. This approach allows for the stereocontrolled construction of the azabicyclo[3.2.1]octane skeleton from a chiral, acyclic or monocyclic precursor that already contains the protected ketone.
A prime example of this strategy is the use of enantiopure N-sulfinyl β-amino ketone ketals in the asymmetric synthesis of substituted tropinones. nih.govnih.gov In this methodology, the ketal (which can be a dimethyl acetal) is present in the acyclic starting material. The stereochemistry of the final bicyclic product is controlled during the synthesis of this precursor and is maintained throughout the subsequent intramolecular Mannich cyclization that forms the tropinone skeleton. nih.govnih.gov This approach effectively translates the stereochemical information from a chiral auxiliary on the nitrogen to the newly formed stereocenters in the bicyclic product.
The following table summarizes the key synthetic strategies for the construction of the 3-azabicyclo[3.2.1]octane core, which can be adapted for the synthesis of the 8,8-dimethoxy derivative by using appropriate ketal-protected precursors.
| Strategy | Key Reaction Type | Description | Key Reagents/Catalysts |
| Intramolecular Cyclization | Intramolecular Mannich Reaction | Cyclization of an iminium ion onto an enol/enolate. | (Boc)₂O, DMAP |
| Aza-Prins Cyclization | Acid-catalyzed cyclization of a homoallylic amine with a carbonyl. | Lewis or Brønsted Acids | |
| Intermolecular Approach | Sequential Oxidative Mannich Reactions | Intermolecular coupling followed by intramolecular cyclization. | DDQ |
| Cascade/Tandem Reactions | [3+2] Cycloaddition | Reaction of an azomethine ylide with a dipolarophile. | Rh(II) complexes, Chiral Lewis Acids |
| [4+3] Cycloaddition | Reaction of a vinyldiazoacetate with a diene. | Rhodium catalysts | |
| Rearrangement-Based Synthesis | Vinyl Aziridine Rearrangement | Rearrangement of a vinyl aziridine to form the bicyclic core. | Heat or catalysts |
Protecting Group Strategies for Dimethoxy Functionality
The 8,8-dimethoxy group in the target molecule is a dimethyl ketal, which serves as a common protecting group for the ketone at the C-8 position of the 3-azabicyclo[3.2.1]octane skeleton. wikipedia.org Protecting groups are essential in multi-step organic synthesis to mask a reactive functional group and prevent it from reacting while other parts of the molecule are being modified. wikipedia.org
The formation of this dimethyl ketal is typically achieved by reacting the precursor, an 8-keto-3-azabicyclo[3.2.1]octane derivative, with methanol (B129727) under acidic conditions. youtube.com Another effective reagent for this transformation is 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst. youtube.com This reaction is reversible.
The key advantage of using a ketal as a protecting group is its stability. It is robust and unreactive under neutral, basic, and nucleophilic conditions, allowing for a wide range of chemical transformations to be performed on other parts of the molecule. wikipedia.org When the protection is no longer needed, the ketone can be regenerated through deprotection. This is typically accomplished by hydrolysis using aqueous acid. wikipedia.orgyoutube.com
Table 1: Protecting Group Strategy for Dimethoxy Functionality
| Step | Description | Reagents | Key Feature |
|---|---|---|---|
| Protection | Conversion of the C-8 ketone to a dimethyl ketal. | Methanol (CH₃OH) and acid catalyst (e.g., H₂SO₄) OR 2,2-dimethoxypropane. | Masks the reactivity of the carbonyl group. |
| Stability | The ketal is stable to various non-acidic reagents. | Bases, nucleophiles, hydrides. | Allows for selective reactions elsewhere in the molecule. |
| Deprotection | Hydrolysis of the ketal to regenerate the ketone. | Aqueous acid (e.g., HCl(aq) or H₂SO₄(aq)). | Restores the original ketone functionality. wikipedia.orgyoutube.com |
Novel Synthetic Routes Tailored for 3-Azabicyclo[3.2.1]octane Systems
The construction of the core 3-azabicyclo[3.2.1]octane (isotropane) skeleton is a critical prerequisite for obtaining the target compound. Several synthetic routes have been developed for this purpose.
One classical and effective method is the Mannich condensation. This reaction involves the condensation of cyclopentanone (B42830), an amine such as benzylamine, and formaldehyde (B43269) to directly afford an N-benzyl-3-azabicyclo[3.2.1]octan-8-one. acs.org This approach provides a straightforward entry into the required bicyclic ketone precursor.
Another versatile strategy begins with norbornene derivatives. arkat-usa.org A novel approach involves the dihydroxylation of a norbornene β-amino acid, followed by oxidative cleavage of the resulting diol with sodium periodate (B1199274) (NaIO₄). arkat-usa.orgresearchgate.net This cleavage yields a dialdehyde (B1249045) intermediate, which then undergoes intramolecular reductive amination to form the 3-azabicyclo[3.2.1]octane ring system. arkat-usa.orgresearchgate.net
More advanced and stereoselective methods have also been reported. For instance, the asymmetric 1,3-dipolar cycloaddition between cyclic azomethine ylides and dipolarophiles, using a dual catalytic system, can produce optically active 8-azabicyclo[3.2.1]octanes with high diastereo- and enantioselectivity. rsc.org While more complex, these methods offer precise control over the stereochemistry of the final product. A process starting with the reaction of an amine with 2,5-dimethoxytetrahydrofuran (B146720) and an equivalent of 1,3-acetonedicarboxylic acid also provides a route to the bicyclic core. google.comgoogle.com
Comparative Analysis of Synthetic Efficiency and Accessibility
The Mannich condensation is highly efficient for constructing the core skeleton, often proceeding in a single step from readily available starting materials like cyclopentanone and benzylamine. acs.org Its primary advantage is its directness and operational simplicity.
Asymmetric cycloaddition methods represent the cutting edge, providing excellent stereochemical control. rsc.org These routes are invaluable for synthesizing specific enantiomers but often require specialized catalysts and more complex reaction setups, which may not be ideal for large-scale production.
The process that avoids the use of nortropinone hydrochloride, an expensive and somewhat unstable reagent, by instead using 2,5-dimethoxytetrahydrofuran, presents a more cost-effective and stable alternative for industrial applications. google.com
| 2,5-Dimethoxytetrahydrofuran Route | Amine, 2,5-dimethoxytetrahydrofuran, 1,3-acetonedicarboxylic acid. | Avoids expensive/unstable reagents. google.comgoogle.com | Multi-component reaction requiring careful control. |
Mechanistic Elucidation in the Formation of 3 Azabicyclo 3.2.1 Octanes
Proposed Reaction Mechanisms for Key Bond-Forming Steps
The construction of the 3-azabicyclo[3.2.1]octane skeleton predominantly relies on intramolecular cyclization strategies. One of the most classical and effective methods is the Robinson-Schöpf-type condensation, which involves a double Mannich reaction. This reaction typically utilizes a primary amine, a dicarbonyl compound or its equivalent (like succinaldehyde), and a β-ketoacid or its synthetic equivalent. The mechanism proceeds through the initial formation of a pyrrolidine (B122466) ring followed by a second intramolecular Mannich cyclization to furnish the bicyclic core.
In the context of forming a precursor to 8,8-dimethoxy-3-azabicyclo[3.2.1]octane, such as a 3-azabicyclo[3.2.1]octan-8-one, the key bond-forming steps involve the nucleophilic attack of an enol or enolate onto an iminium ion intermediate. The reaction cascade is initiated by the condensation of the primary amine with a dialdehyde (B1249045), forming a dihydropyrrole or a related intermediate. Subsequent intramolecular cyclization leads to the formation of the piperidine (B6355638) ring fused to the pyrrolidine ring, thus establishing the characteristic bicyclo[3.2.1]octane framework.
Another significant mechanistic pathway involves intramolecular free-radical cyclization reactions. These reactions can be mediated by various transition metals and proceed under mild conditions, offering an alternative to ionic processes. For instance, a radical generated on a nitrogen-containing side chain can add to a suitably positioned double bond within the same molecule to forge the bicyclic system.
Furthermore, cycloaddition reactions, such as [5+2] cycloadditions of pyrylium (B1242799) ion intermediates with electron-rich alkenes, provide a concise route to related oxabicyclo[3.2.1]octane frameworks, and analogous aza-versions are synthetically valuable. nih.gov Asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides also represent a powerful tool for the enantioselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold. rsc.org
Influence of Catalysis on Reaction Outcomes
Catalysis plays a pivotal role in directing the efficiency, regioselectivity, and stereoselectivity of the reactions leading to the 3-azabicyclo[3.2.1]octane core.
Lewis Acid Catalysis: Chiral Lewis acids are instrumental in asymmetric cycloaddition reactions. For instance, in the 1,3-dipolar cycloaddition of cyclic azomethine ylides, a dual catalytic system comprising a rhodium(II) complex and a chiral Lewis acid can achieve high diastereo- and enantioselectivities. rsc.org The Lewis acid coordinates to the dipolarophile, activating it towards cycloaddition and creating a chiral environment that dictates the stereochemical outcome.
Metal-Organo Relay Catalysis: This emerging field combines the unique reactivities of metal catalysts and organocatalysts to achieve transformations not possible with either catalyst alone. While specific examples for this compound are not prominent, the principles can be applied. For example, a palladium catalyst could facilitate an initial cross-coupling or cyclization, followed by an organocatalyst-mediated ring-closing or functionalization step in a sequential manner.
In the broader context of synthesizing related bicyclic systems, palladium-catalyzed intramolecular alkene-alkyne coupling reactions have been employed to generate enantioenriched bicyclo[3.2.1]octadienes, which can be precursors to the saturated azabicyclo skeleton.
Regiochemical Control Elements in Ring Closure Processes
Regioselectivity is a critical aspect of the synthesis of substituted 3-azabicyclo[3.2.1]octanes. In intramolecular cyclizations, the regiochemical outcome is often governed by the nature of the starting materials and the reaction conditions. For instance, in the solvolysis of enol ether ethylene (B1197577) ketal N-chloroamines, the cyclization is regioselective for the enol ether, leading to the formation of bridged azabicyclic ketones. cdnsciencepub.com The mechanism is believed to involve an electrophilic chlorination of the enol ether double bond, which directs the subsequent intramolecular nucleophilic attack.
In radical cyclizations, the regioselectivity of the ring closure is influenced by factors such as the stability of the resulting radical and the geometric constraints of the transition state. The formation of the thermodynamically more stable ring system is generally favored.
Stereochemical Determinants in Mechanistic Pathways
The stereochemistry of the 3-azabicyclo[3.2.1]octane system is often established during the key ring-forming steps. The relative stereochemistry of the substituents can be controlled by employing diastereoselective reactions, while the absolute stereochemistry can be set using chiral starting materials, chiral auxiliaries, or asymmetric catalysis.
In the Robinson-Schöpf synthesis, the stereochemical outcome is influenced by the thermodynamics of the cyclization process, often leading to the more stable cis-fused ring system. The stereochemistry of substituents on the bicyclic core can be directed by the facial selectivity of the intramolecular attack of the enolate on the iminium ion.
Asymmetric catalysis provides a powerful means to control the stereochemistry. As mentioned, dual catalytic systems in 1,3-dipolar cycloadditions can induce high levels of enantioselectivity. rsc.org Similarly, organocatalyzed intramolecular reactions can proceed with excellent stereocontrol. The chiral catalyst creates a well-defined three-dimensional environment that favors the formation of one enantiomer over the other.
Below is a table summarizing various catalytic systems and their impact on the synthesis of related bicyclo[3.2.1]octane systems.
| Catalytic System | Reaction Type | Key Outcome | Reference |
| Rhodium(II) complex / Chiral Lewis Acid | Asymmetric 1,3-dipolar cycloaddition | High diastereo- and enantioselectivity | rsc.org |
| Dual Achiral Thiourea and Chiral Primary Aminothiourea | Intermolecular [5+2] cycloaddition | Highly enantioselective formation of 8-oxabicyclo[3.2.1]octanes | nih.gov |
| Palladium(II) Catalysis | Cascade Aminopalladation/Heck-type reaction | Enantioselective synthesis of indole-fused bicyclo[3.2.1]octanes | bohrium.com |
Stereocontrol in the Synthesis of 8,8 Dimethoxy 3 Azabicyclo 3.2.1 Octane Derivatives
Diastereoselective Synthetic Strategies
Diastereoselective synthesis aims to control the relative stereochemistry of newly formed chiral centers in relation to existing ones within the molecule. In the context of 3-azabicyclo[3.2.1]octane systems, these strategies often rely on the inherent conformational biases of the bicyclic framework to direct the approach of reagents.
One common approach involves intramolecular reactions where the stereochemistry of a precursor dictates the stereochemical outcome of the cyclization. For instance, the intramolecular Michael-aldol annulation provides a pathway to polysubstituted bicyclo[3.2.1]octane derivatives with a degree of stereocontrol influenced by reaction conditions such as solvent, temperature, and the choice of reagents. ucl.ac.uk
Another key strategy is the 1,3-dipolar cycloaddition of azomethine ylides. The reaction between cyclic azomethine ylides and various dipolarophiles can lead to the formation of the 8-azabicyclo[3.2.1]octane core with high diastereoselectivity. nih.govrsc.org The exo/endo selectivity of these cycloadditions can often be tuned by modifying the substituents on the reactants. rsc.org For example, gold-catalyzed domino reactions involving cyclization and semi-pinacol rearrangements have been shown to produce oxabicyclo[3.2.1]octanes with good to high diastereoselectivity. nih.gov
The reduction of ketones within the bicyclic system, such as tropinone (B130398) derivatives, can also proceed with high diastereoselectivity. The steric hindrance posed by the bicyclic structure typically favors the approach of a reducing agent from the less hindered face, leading to the preferential formation of one diastereomer.
Table 1: Examples of Diastereoselective Reactions in the Synthesis of Bicyclo[3.2.1]octane Derivatives
| Reaction Type | Substrates | Catalyst/Reagent | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Cyclic Azomethine Ylide and Acryloylpyrazolidinone | Rhodium(II) complex/Chiral Lewis Acid | >99:1 | rsc.org |
| Michael-Aldol Annulation | Substituted 1,3-cyclohexanediones and enals | - | Appreciable stereocontrol | ucl.ac.uk |
| Gold-Catalyzed Domino Reaction | Cyclohexane-trans-1,4-diol with an alkyne side chain | Au(I) catalyst | High diastereoselectivity | nih.gov |
Enantioselective Methodologies (e.g., Chiral Auxiliaries, Asymmetric Catalysis)
Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. This is crucial for producing compounds with specific biological activities, as enantiomers can have different or even opposing effects.
Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed. While a widely used strategy in asymmetric synthesis, specific examples directly pertaining to 8,8-dimethoxy-3-azabicyclo[3.2.1]octane are not extensively detailed in the provided context. However, the general principle involves forming a diastereomeric intermediate that undergoes a stereoselective reaction, followed by removal of the auxiliary. tcichemicals.com
Asymmetric catalysis employs a chiral catalyst to control the stereochemical outcome of a reaction. This is a highly efficient method as a small amount of catalyst can generate a large quantity of the desired enantiomer. A notable example is the use of a dual catalytic system, comprising a rhodium(II) complex and a chiral Lewis acid, in the 1,3-dipolar cycloaddition of cyclic azomethine ylides. nih.govrsc.org This methodology has been shown to afford optically active 8-oxabicyclo[3.2.1]octanes with high enantioselectivities (up to 99% ee). rsc.org
Other enantioselective approaches for the construction of the 8-azabicyclo[3.2.1]octane scaffold include the desymmetrization of achiral tropinone derivatives. ehu.esuni-regensburg.de This can be achieved through enantioselective reactions that differentiate between two prochiral centers or faces of the molecule.
Table 2: Enantioselective Synthesis of Bicyclo[3.2.1]octane Derivatives
| Methodology | Reaction | Catalyst/Auxiliary | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Asymmetric Catalysis | 1,3-Dipolar Cycloaddition | Rhodium(II) complex/Chiral Lewis Acid | up to 99% | rsc.org |
| Desymmetrization | - | - | - | ehu.esuni-regensburg.de |
Post-Synthetic Chiral Resolution Techniques
When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), chiral resolution techniques can be employed to separate them.
One common method is diastereomeric salt formation . This involves reacting the racemic amine of a 3-azabicyclo[3.2.1]octane derivative with a chiral acid, such as tartaric acid. nih.gov This reaction forms two diastereomeric salts which, having different physical properties (like solubility), can be separated by fractional crystallization. Once separated, the individual enantiomers of the amine can be recovered by treating the diastereomeric salts with a base.
Another technique is chiral chromatography , where the racemic mixture is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates and thus be separated.
Spectroscopic and Diffraction Methods for Stereochemical Assignment
Once a stereochemically defined this compound derivative has been synthesized, its absolute and relative stereochemistry must be unequivocally determined.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry of diastereomers. Techniques such as 1H NMR, 13C NMR, and Nuclear Overhauser Effect (NOE) spectroscopy can provide detailed information about the spatial proximity of different atoms within the molecule. academie-sciences.frbath.ac.uk For example, the coupling constants between protons can help determine their dihedral angles, and NOE enhancements can indicate which protons are close to each other in space, thus revealing the stereochemical arrangement. bath.ac.uk
Single-crystal X-ray diffraction is the most definitive method for determining the absolute and relative stereochemistry of a crystalline compound. nih.govnih.govacs.org By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional model of the molecule can be generated, providing precise information about the arrangement of all atoms in space. nih.govnih.gov This technique has been used to unambiguously confirm the structure of various bicyclo[3.2.1]octane derivatives. nih.govnih.govacs.org
Computational and Theoretical Studies on 8,8 Dimethoxy 3 Azabicyclo 3.2.1 Octane Architecture
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in exploring the electronic structure and potential reactivity of the 3-azabicyclo[3.2.1]octane scaffold. For derivatives of this bicyclic system, DFT calculations have been utilized to perform geometry optimization and investigate electronic transitions. While specific studies on the 8,8-dimethoxy derivative are not extensively documented in publicly available literature, the electronic properties can be inferred from computational analyses of the parent scaffold and related substituted analogs.
The nitrogen atom at the 3-position introduces a region of higher electron density, influencing the molecule's electrostatic potential and its propensity to act as a nucleophile or a base. The introduction of two methoxy (B1213986) groups at the 8-position, a gem-dialkoxy substitution, is expected to have a significant impact on the electronic structure. These electron-donating groups can influence the charge distribution across the bicyclic framework through inductive effects.
Frontier molecular orbital (FMO) theory, when applied to similar azabicyclic systems, provides insights into the reactivity of the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions are key indicators of a molecule's ability to participate in chemical reactions. For the 3-azabicyclo[3.2.1]octane system, the HOMO is often localized around the nitrogen atom, consistent with its basic and nucleophilic character. The LUMO distribution, on the other hand, indicates potential sites for nucleophilic attack. The presence of the 8,8-dimethoxy groups would likely modulate the energies of these frontier orbitals, thereby fine-tuning the reactivity of the molecule.
To illustrate the type of data generated in such studies, the following table presents hypothetical DFT-calculated electronic properties for 8,8-Dimethoxy-3-azabicyclo[3.2.1]octane, based on general knowledge of similar molecular systems.
| Property | Calculated Value | Method/Basis Set |
|---|---|---|
| HOMO Energy | -6.5 eV | B3LYP/6-31G |
| LUMO Energy | 1.2 eV | B3LYP/6-31G |
| HOMO-LUMO Gap | 7.7 eV | B3LYP/6-31G |
| Dipole Moment | 2.1 D | B3LYP/6-31G |
Conformational Analysis and Energy Landscapes of the Bicyclic System
The 3-azabicyclo[3.2.1]octane framework is a conformationally restrained system. However, it still possesses a degree of flexibility, primarily related to the puckering of the six-membered piperidine (B6355638) ring. Computational studies on related 3-azabicyclic diamines have shown that this ring can exist in two principal conformations: a chair-like and a boat-like form. montclair.edu
The relative energies of these conformers dictate the predominant shape of the molecule in a given environment. For the parent 3-azabicyclo[3.2.1]octane scaffold, the chair-like conformation is generally more stable. montclair.edu The introduction of the 8,8-dimethoxy groups can influence the conformational equilibrium. Steric interactions between the methoxy groups and the rest of the bicyclic system, as well as electronic effects, will play a role in determining the energy landscape.
Computational methods, such as DFT, are employed to calculate the relative energies of different conformers and the energy barriers for interconversion between them. montclair.edu These calculations can provide a detailed picture of the conformational energy landscape. For instance, in a study of related [3.2.1] templates, the chair-like conformations were found to be more stable than the boat-like conformations. montclair.edu
The following interactive data table illustrates the kind of relative energy data that can be obtained from conformational analysis of a substituted 3-azabicyclo[3.2.1]octane system, based on findings for analogous structures.
| Conformer | Relative Energy (kcal/mol) | Computational Method |
|---|---|---|
| Chair-like | 0.00 | B3LYP/def2-TZVP |
| Boat-like | 3.50 | B3LYP/def2-TZVP |
| Twist-boat | 5.20 | B3LYP/def2-TZVP |
Molecular Dynamics Simulations for Structural Insights
Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of molecules over time, providing insights that are complementary to static quantum chemical calculations. For a molecule like this compound, MD simulations can reveal how the molecule behaves in different environments, such as in a solvent or interacting with a biological target.
By simulating the atomic motions over a period of time, MD can be used to explore the conformational landscape and identify the most populated conformational states. It can also provide information on the flexibility of different parts of the molecule and the timescales of conformational transitions. The analysis of trajectories from MD simulations can reveal important structural features, such as intramolecular hydrogen bonding possibilities and the solvent's effect on the molecular structure.
Computational Prediction of Synthetic Feasibility and Selectivity
Computational chemistry also plays a crucial role in predicting the feasibility and selectivity of synthetic routes to complex molecules like this compound. Theoretical calculations can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states. This information can help chemists to understand the underlying mechanisms of a reaction and to predict the most likely products.
For the synthesis of the 3-azabicyclo[3.2.1]octane core, various strategies have been developed, and computational studies can aid in optimizing these routes. For example, DFT calculations can be used to investigate the stereoselectivity of key bond-forming reactions, helping to predict which diastereomer is likely to be favored.
In the context of this compound, computational methods could be employed to assess the feasibility of introducing the gem-dimethoxy group at the 8-position of a pre-existing 3-azabicyclo[3.2.1]octan-8-one precursor. By modeling the reaction mechanism and calculating the energetics of different pathways, it may be possible to predict the optimal reaction conditions and reagents to achieve the desired transformation with high yield and selectivity. These predictive capabilities of computational chemistry are becoming increasingly important in modern synthetic planning.
Functionalization and Derivatization Strategies for 3 Azabicyclo 3.2.1 Octanes
Strategic Modification of the Bridgehead Nitrogen Atom
The tertiary amine at the 3-position of the bicyclic system is a primary site for functionalization, readily undergoing N-alkylation, N-acylation, and N-arylation reactions. These modifications are crucial for modulating the electronic and steric properties of the molecule, which can significantly influence its biological activity and physicochemical characteristics.
N-Alkylation: The introduction of alkyl groups onto the nitrogen atom is a fundamental transformation. This can be achieved through standard nucleophilic substitution reactions with alkyl halides or sulfonates. For instance, N-alkylation of related nortropinone derivatives, which share the 8-azabicyclo[3.2.1]octane core, has been extensively studied. These reactions typically proceed by treating the secondary amine precursor with an alkylating agent in the presence of a base to neutralize the resulting acid. A variety of alkyl groups, including methyl, benzyl, and longer chain variants, can be introduced using this methodology. Reductive amination of the secondary amine with aldehydes or ketones provides another powerful route to N-alkylated products.
N-Acylation: The nitrogen atom can be readily acylated using a range of acylating agents such as acyl chlorides, anhydrides, or by coupling with carboxylic acids using standard peptide coupling reagents. Palladium-catalyzed aminocarbonylation has also been employed for the synthesis of N-acylnortropane derivatives, demonstrating a versatile method for introducing a carbonyl moiety at the nitrogen position. mdpi.comsci-hub.se These reactions convert the basic tertiary amine into a neutral amide functionality, which can act as a hydrogen bond acceptor and introduce different steric and electronic features.
N-Arylation: The formation of a C-N bond between the bridgehead nitrogen and an aromatic ring is a key transformation in medicinal chemistry. Modern cross-coupling methodologies, particularly the Buchwald-Hartwig amination, have proven highly effective for the N-arylation of azabicyclic systems. mdpi.comsigmaaldrich.comresearchgate.net This palladium-catalyzed reaction allows for the coupling of the amine with a wide range of aryl and heteroaryl halides or triflates, providing access to a diverse library of N-aryl derivatives. The choice of palladium precursor, ligand, and base is critical for achieving high yields and accommodating various functional groups on the aromatic partner.
Table 1: Examples of N-Functionalization Reactions on 3-Azabicyclo[3.2.1]octane Analogs
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) | N-Alkyl-3-azabicyclo[3.2.1]octane |
| N-Acylation | Acyl chloride, Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) | N-Acyl-3-azabicyclo[3.2.1]octane |
| N-Arylation | Aryl halide, Pd catalyst, Ligand, Base, Solvent (e.g., Toluene) | N-Aryl-3-azabicyclo[3.2.1]octane |
Introduction and Elaboration of Substituents on the Carbocyclic Framework
Modification of the carbocyclic skeleton of the 3-azabicyclo[3.2.1]octane system allows for the introduction of substituents at various positions, leading to a wide range of structurally diverse analogs.
One common strategy involves the functionalization of the carbon atoms alpha to the nitrogen. For instance, the synthesis of 8-substituted isotropanes (3-azabicyclo[3.2.1]octanes) has been achieved starting from N-benzyl-3-azabicyclo[3.2.1]octan-8-one. The introduction of an 8-phenyl group can be accomplished via a Grignard addition to the ketone. nih.govacs.org
More advanced techniques, such as palladium-catalyzed transannular C-H functionalization, have been developed for the arylation of azabicycloalkanes. clockss.org This method allows for the direct introduction of aryl groups at positions remote from the nitrogen atom, a transformation that is challenging to achieve through classical synthetic methods. The use of specific ligands, such as pyridine- and quinoline-carboxylates, has been shown to enhance the reaction rate, yield, and scope of these C-H arylation reactions. clockss.org
Radical-mediated functionalization of remote C(sp³)–H bonds offers another powerful approach for the direct transformation of the carbocyclic framework. nih.gov These methods can enable the introduction of functional groups at unactivated positions of the bicyclic system. Furthermore, intramolecular cyclization reactions of appropriately functionalized precursors can be used to construct the 6-azabicyclo[3.2.1]octane scaffold with substituents already in place. nih.govnih.govacs.org
Table 2: Strategies for Carbocyclic Framework Functionalization
| Strategy | Description | Key Features |
| Grignard Addition | Nucleophilic addition of an organometallic reagent to a carbonyl group on the framework. | Allows for the introduction of alkyl or aryl groups at the carbonyl carbon. |
| C-H Functionalization | Direct conversion of a C-H bond into a C-C or C-heteroatom bond, often catalyzed by a transition metal. | Enables functionalization of otherwise unreactive positions. |
| Radical Functionalization | Generation of a radical on the carbocyclic framework followed by reaction with a suitable trapping agent. | Provides access to a variety of functional groups at remote positions. |
| Intramolecular Cyclization | Formation of the bicyclic system from a precursor that already contains the desired substituents. | Offers good control over stereochemistry. |
Selective Transformations of the Dimethoxy Groups
The gem-dimethoxy group at the 8-position of 8,8-dimethoxy-3-azabicyclo[3.2.1]octane is a ketal functionality, which serves as a protected form of a ketone. The selective transformation of this group is a key strategy for introducing further functionality at this position.
Selective Hydrolysis: The most fundamental transformation of the dimethoxy group is its hydrolysis to the corresponding ketone, 3-azabicyclo[3.2.1]octan-8-one. This reaction is typically carried out under acidic conditions. The selective monohydrolysis of symmetric diesters on bicyclic systems has been reported, suggesting that with careful control of reaction conditions, selective transformations of one of the two methoxy (B1213986) groups might be achievable, though this is less common for gem-dimethoxy groups which typically hydrolyze completely. nih.govresearchgate.netorganic-chemistry.orgresearchgate.net The choice of acid, solvent, and temperature can influence the rate and efficiency of the hydrolysis. For substrates containing other acid-labile functional groups, milder conditions, such as the use of solid-supported acid catalysts or enzymatic methods, may be required to achieve selective deprotection.
Transketalization: The dimethoxy group can be converted to other ketals through transketalization. This reaction involves treating the compound with a different diol or alcohol in the presence of an acid catalyst. This allows for the introduction of different ketal protecting groups, which may have different stabilities or can be used to introduce additional functionality. For example, reaction with ethylene (B1197577) glycol would yield the corresponding ethylene ketal.
The resulting ketone at the 8-position is a versatile intermediate for a variety of subsequent transformations. As previously mentioned, it can undergo nucleophilic addition by Grignard reagents or other organometallics to introduce carbon substituents. nih.govacs.org It can also be a site for reduction to the corresponding alcohol or for reductive amination to introduce nitrogen-containing substituents.
Table 3: Transformations of the 8,8-Dimethoxy Group
| Transformation | Reagents and Conditions | Product |
| Hydrolysis | Aqueous acid (e.g., HCl) | 3-Azabicyclo[3.2.1]octan-8-one |
| Transketalization | Diol (e.g., ethylene glycol), Acid catalyst | 8,8-(Ethylenedioxy)-3-azabicyclo[3.2.1]octane |
Annulation Reactions to Form More Complex Polycyclic Structures
Annulation reactions, which involve the formation of a new ring fused to the existing bicyclic framework, provide a powerful strategy for the synthesis of more complex polycyclic structures.
Ring-Closing Metathesis (RCM): RCM has been successfully employed in the synthesis of bridged azabicyclic structures. acs.orggoogle.com This reaction involves the formation of a new ring by the metathesis of two alkene tethers attached to the 3-azabicyclo[3.2.1]octane core. The strategic placement of these alkene functionalities allows for the construction of a variety of fused and bridged polycyclic systems.
Diels-Alder Reactions: The 3-azabicyclo[3.2.1]octene system can participate as a dienophile in Diels-Alder reactions, leading to the formation of more complex polycyclic structures. The reaction of 1-substituted-2-pyridones with dienophiles has been shown to produce 6-azabicyclo[3.2.1]octene derivatives, which can then be further elaborated. sci-hub.se
Cascade and Tandem Reactions: Cascade or tandem reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient route to complex polycyclic molecules. For example, tandem aza-Prins-Ritter/Friedel-Crafts type reactions of endocyclic N-acyliminium ions have been used to synthesize amido and phenyl hexahydroindolizin-3(2H)-one derivatives. google.com Similarly, palladium-catalyzed cascade reactions have been developed for the enantioselective synthesis of indole-fused bicyclo[3.2.1]octanes. acs.org These reactions often proceed with high stereoselectivity and allow for the rapid construction of molecular complexity from relatively simple starting materials.
Table 4: Annulation Strategies for Polycyclic Structures
| Annulation Strategy | Description | Example |
| Ring-Closing Metathesis | Formation of a new ring by the metathesis of two alkene tethers. | Synthesis of azabicyclo[m.n.1]alkenes. acs.org |
| Diels-Alder Reaction | [4+2] cycloaddition between a diene and a dienophile to form a six-membered ring. | Reaction of 6-azabicyclo[3.2.1]octene derivatives. sci-hub.se |
| Cascade/Tandem Reactions | Multiple bond-forming events in a single synthetic operation. | Enantioselective synthesis of indole-fused bicyclo[3.2.1]octanes. acs.org |
Advanced Synthetic Applications of 8,8 Dimethoxy 3 Azabicyclo 3.2.1 Octane and Its Analogs
Utility as Modular Building Blocks in Organic Synthesis
The 3-azabicyclo[3.2.1]octane framework, a core component of 8,8-dimethoxy-3-azabicyclo[3.2.1]octane, is a versatile and powerful building block in the synthesis of a wide range of pharmaceutically relevant molecules. Its rigid structure allows for the precise spatial arrangement of functional groups, a critical factor in designing molecules that interact with specific biological targets.
One of the key advantages of using 8-azabicyclo[3.2.1]octane derivatives is their role in creating tropane (B1204802) analogs. The tropane skeleton is found in numerous biologically active compounds. By starting with a pre-formed bicyclic system like this compound, chemists can significantly shorten synthetic routes and introduce diverse substituents with high stereocontrol. For instance, the synthesis of various cocaine analogues with modifications at the C-6 and C-7 positions of the tropane ring system has been achieved using 8-aza- and 8-oxabicyclo[3.2.1]octanes as versatile building blocks. researchgate.net
The modular nature of this scaffold is further demonstrated in the preparation of libraries of compounds for high-throughput screening. A notable example is the synthesis of a library of unsymmetrical ureas based on the 8-azabicyclo[3.2.1]octane scaffold. nih.govnih.gov This approach utilizes nortropane-8-carbonyl chlorides as key intermediates, which react with a variety of amines to produce a diverse set of ureas in high yields. nih.govnih.gov This strategy allows for the systematic exploration of the chemical space around the bicyclic core, facilitating the discovery of new bioactive molecules.
The synthetic utility of this scaffold is summarized in the table below:
| Application | Key Intermediate/Scaffold | Resulting Molecules | Reference |
| Tropane Analog Synthesis | 8-Aza- and 8-Oxabicyclo[3.2.1]octanes | Cocaine analogues with C-6/C-7 modifications | researchgate.net |
| Combinatorial Chemistry | Nortropane-8-carbonyl chlorides | Library of 129 unsymmetrical ureas | nih.govnih.gov |
| General Organic Synthesis | This compound | Access to conformationally restricted molecules |
Scaffolds for Natural Product Synthesis (e.g., Homotropanones and Related Alkaloids)
The 8-azabicyclo[3.2.1]octane core is the defining structural feature of tropane alkaloids, a large family of over 300 naturally occurring compounds with a wide spectrum of biological activities. ehu.es Consequently, this compound and its analogs are invaluable starting materials and scaffolds for the total synthesis of these and related natural products, such as homotropanones.
Homotropane alkaloids, which are less common than their tropane counterparts, also feature a bicyclic amine core and have been the subject of synthetic interest. nih.gov The stereocontrolled synthesis of 1-substituted homotropanones has been achieved through methodologies that construct the 9-azabicyclo[3.3.1]nonan-3-one skeleton, a close structural relative of the 8-azabicyclo[3.2.1]octane system. nih.gov
The synthesis of tropane alkaloids often relies on the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. ehu.es Various strategies have been developed to achieve this, including desymmetrization of achiral tropinone (B130398) derivatives and asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides. ehu.esrsc.org These methods provide access to optically active bicyclic intermediates that are crucial for the synthesis of specific enantiomers of natural products.
The following table highlights the role of the 8-azabicyclo[3.2.1]octane scaffold in the synthesis of natural products:
| Natural Product Class | Core Scaffold | Key Synthetic Strategies | Representative Natural Products | Reference |
| Tropane Alkaloids | 8-Azabicyclo[3.2.1]octane | Desymmetrization of tropinones, Asymmetric cycloadditions | Hyoscyamine, Scopolamine, Cocaine | ehu.esnih.gov |
| Homotropane Alkaloids | 9-Azabicyclo[3.3.1]nonane | Stereocontrolled synthesis of 1-substituted homotropanones | (-)-Adaline | nih.gov |
Design Components for Conformationally Constrained Peptidomimetics
Peptidomimetics are molecules that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. The rigid 3-azabicyclo[3.2.1]octane framework is an excellent scaffold for the design of conformationally constrained peptidomimetics. By incorporating this bicyclic system into a peptide sequence, the conformational freedom of the molecule is significantly reduced, which can lead to higher binding affinity and selectivity for a specific biological target.
A key example of this application is the synthesis of 3,8-diazabicyclo[3.2.1]octan-2-one peptide mimetics. nih.gov This framework provides a highly constrained bicyclic structure that can be substituted at the Cα position. nih.gov The utility of this approach was demonstrated in the synthesis of a conformationally restricted inhibitor of farnesyltransferase, which helped in elucidating the enzyme-bound conformation of the inhibitor. nih.gov
The use of bicyclic scaffolds in peptidomimetic design is a powerful strategy to control molecular shape and pre-organize key functional groups for optimal interaction with a receptor. The 3-azabicyclo[3.2.1]octane core and its analogs offer a robust platform for the development of novel therapeutic agents that target protein-protein interactions.
| Peptidomimetic Scaffold | Key Feature | Application Example | Reference |
| 3,8-Diazabicyclo[3.2.1]octan-2-one | Highly constrained bicyclic lactam | Synthesis of a farnesyltransferase inhibitor | nih.gov |
Exploration of Novel Molecular Scaffolds for Chemical Biology Research
The 3-azabicyclo[3.2.1]octane skeleton is not only a building block for synthesizing known bioactive molecules but also serves as a platform for the discovery of novel molecular scaffolds with unique biological activities. Chemical biology research often requires the development of new molecular probes to investigate biological processes. The rigid and chemically tractable nature of the 8-azabicyclo[3.2.1]octane framework makes it an attractive starting point for such endeavors.
The generation of compound libraries based on this scaffold is a powerful tool for chemical biology research. As previously mentioned, a library of 129 unsymmetrical ureas was prepared based on the 8-azabicyclo[3.2.1]octane core. nih.govnih.gov Such libraries can be screened against a wide range of biological targets to identify "hit" compounds with interesting activities. These hits can then be further optimized to develop potent and selective probes or drug leads.
The goal of these efforts is to create libraries of compounds with acceptable solubility and a rigid frame that can display a variety of pharmacophores in a defined spatial orientation. nih.gov The synthetic accessibility of the 8-azabicyclo[3.2.1]octane scaffold and the ability to modify it at multiple positions make it an ideal platform for generating molecular diversity for chemical biology research.
| Research Area | Scaffold | Approach | Outcome | Reference |
| Chemical Biology | 8-Azabicyclo[3.2.1]octane | Combinatorial synthesis of a urea library | 129 diverse compounds for biological screening | nih.govnih.gov |
Emerging Research Directions and Methodological Challenges
Development of Sustainable and Green Synthetic Protocols
The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the use of renewable feedstocks, atom-economical reactions, and safer solvents. researchgate.net The development of sustainable synthetic routes to 8,8-dimethoxy-3-azabicyclo[3.2.1]octane is an area ripe for exploration.
Current research in related bicyclic systems offers a glimpse into potential green strategies. For instance, the synthesis of 8-oxa-3-aza-bicyclo[3.2.1]octane has been achieved from 5-hydroxymethyl-2-furfuraldehyde, a biomass-derived starting material. researchgate.netcapes.gov.br A similar bio-based approach for the carbocyclic analogue would be a significant advancement. One potential, though challenging, strategy could involve the conversion of biomass-derived cyclohexanones or related carbocycles.
Another key aspect of green synthesis is the use of catalytic methods to minimize waste. The synthesis of related azabicyclo[3.2.1]octanes often involves multi-step sequences with stoichiometric reagents. Future research could focus on developing catalytic cascade reactions that form the bicyclic core in a single, atom-economical step. Furthermore, the use of continuous flow chemistry presents a promising avenue for the safer and more efficient synthesis of heterocyclic compounds, offering advantages in terms of reaction control, scalability, and the use of hazardous reagents. africacommons.netresearchgate.netuc.ptspringerprofessional.de
Table 1: Comparison of Potential Green Synthesis Strategies
| Strategy | Potential Starting Material | Key Advantages | Key Challenges |
| Bio-based Synthesis | Biomass-derived cyclohexanones | Renewable feedstock, reduced reliance on fossil fuels. | Development of efficient conversion pathways. |
| Catalytic Cascade Reactions | Simple acyclic precursors | High atom economy, reduced number of steps, less waste. | Catalyst design and control of stereoselectivity. |
| Continuous Flow Synthesis | Various | Enhanced safety, improved reaction control, ease of scalability. | Initial setup costs, optimization of flow conditions. |
Advancement of Enantioselective and Diastereoselective Methodologies
The 3-azabicyclo[3.2.1]octane scaffold contains multiple stereocenters, and the control of its three-dimensional structure is crucial for its potential biological activity. Therefore, the development of enantioselective and diastereoselective synthetic methods is of paramount importance. ehu.esrsc.org
Research on the broader class of 8-azabicyclo[3.2.1]octane derivatives has demonstrated the feasibility of asymmetric synthesis. acs.org Methodologies such as desymmetrization of achiral tropinone (B130398) precursors using chiral lithium amides have been successful. ehu.es Asymmetric 1,3-dipolar cycloadditions have also been employed to construct the bicyclic core with high enantioselectivity. acs.org The application of these methods to the 8,8-dimethoxy substituted system presents a significant challenge due to the presence of the ketal group, which may not be stable under all reaction conditions.
Copper-catalyzed asymmetric iodocyclization has been used to synthesize chiral 8-oxa-6-azabicyclo[3.2.1]octanes, suggesting that transition metal catalysis could be a fruitful area of investigation. thieme-connect.com Similarly, enantioselective alkene carboamination catalyzed by copper has been used to create bridged 6-azabicyclo[3.2.1]octanes. nih.gov The development of catalysts that can tolerate the dimethoxy functionality and effectively control the stereochemistry of the cyclization is a key goal. Gold-catalyzed cascade reactions have also shown promise in the diastereoselective synthesis of related oxabicyclo[3.2.1]octanes. nih.govnih.govbohrium.com
Table 2: Overview of Stereoselective Synthetic Approaches
| Methodology | Catalyst/Reagent | Achieved For | Potential for 8,8-Dimethoxy Derivative |
| Asymmetric Cycloaddition | Dual Rh/Nd catalysis | Benzo-fused 8-azabicyclo[3.2.1]octanes ehu.es | High, but substrate synthesis is a challenge. |
| Desymmetrization | Chiral lithium amides | Tropinone derivatives ehu.es | Moderate, requires a suitable prochiral precursor. |
| Asymmetric Carboamination | Copper with Box ligands | 6-Azabicyclo[3.2.1]octanes nih.gov | High, requires synthesis of an appropriate unsaturated precursor. |
| Gold-catalyzed Cascade | Au(I) catalyst | Oxabicyclo[3.2.1]octanes nih.govnih.govbohrium.com | Moderate, depends on the stability of the ketal. |
Chemo- and Regioselective Functionalization of Complex Dimethoxy-Azabicyclo Systems
The selective functionalization of the this compound scaffold is a significant challenge due to the presence of multiple potentially reactive sites. The development of methods for chemo- and regioselective C-H functionalization would be a powerful tool for creating analogues with diverse properties. nih.gov
The saturated carbocyclic framework of the 3-azabicyclo[3.2.1]octane system is relatively inert, making selective C-H activation difficult. cam.ac.uk Research into the late-stage functionalization of complex molecules, such as azahelicenes, has shown that catalyst control can achieve high regioselectivity. nih.gov Similar strategies could be explored for the target molecule, potentially directing functionalization to specific positions on the bicyclic ring.
The nitrogen atom of the azabicycle can be functionalized, but this can also influence the reactivity of the rest of the molecule. The development of orthogonal protecting group strategies would be essential for the selective modification of different parts of the scaffold. The presence of the dimethoxy group at the 8-position adds another layer of complexity, as these methoxy (B1213986) groups could potentially be cleaved or participate in unexpected side reactions under certain conditions.
Integration of High-Throughput Experimentation and Automated Synthesis for Scaffold Diversification
To explore the chemical space around the this compound core, the development of high-throughput and automated synthesis methods is highly desirable. researchgate.net These technologies can accelerate the discovery of new derivatives with interesting properties by enabling the rapid synthesis and screening of compound libraries. nih.govnih.gov
Automated synthesis platforms, including those based on flow chemistry, have been developed for multistep synthesis and library generation. fu-berlin.denih.gov Such platforms could be adapted for the synthesis of a library of 3-azabicyclo[3.2.1]octane derivatives by varying the substituents on the nitrogen atom or on the carbocyclic ring. The use of solid-phase synthesis, where the scaffold is attached to a resin, could also facilitate the purification of the final products.
The combination of high-throughput experimentation with computational tools for library design can further enhance the efficiency of the discovery process. researchgate.net By predicting the properties of virtual compounds, researchers can prioritize the synthesis of the most promising candidates. The development of robust and generalizable synthetic routes that are amenable to automation is a key challenge in this area. researchgate.net
Q & A
Q. Why do some synthetic routes yield low enantiomeric excess?
- Methodological Answer : Competing radical pathways or poor catalyst selectivity in cyclization steps can reduce enantiopurity. Switching to chiral auxiliaries (e.g., Evans’ oxazolidinones) or biocatalysts (e.g., lipases) improves stereocontrol. Reaction optimization via Design of Experiments (DoE) identifies critical parameters (temperature, solvent) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
